molecular formula C13H12N2O2 B182986 Carbamic acid, 2-pyridinyl-, phenylmethyl ester CAS No. 105892-47-5

Carbamic acid, 2-pyridinyl-, phenylmethyl ester

Cat. No. B182986
M. Wt: 228.25 g/mol
InChI Key: YCHDIQIXOALAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, 2-pyridinyl-, phenylmethyl ester is a compound that has been synthesized and characterized in various studies. It is related to a class of organic compounds known as carbamate esters, which are derived from carbamic acid. These compounds are of interest due to their potential applications in organic synthesis and catalysis.

Synthesis Analysis

The synthesis of related carbamate esters has been reported in the literature. For instance, a pyrrolidine ring-containing carbamate ester was synthesized and shown to be an effective organocatalyst in asymmetric Michael addition reactions in aqueous media . Additionally, a methodology for synthesizing halogenated pyridine-2-carboxylic acid derivatives, which are important synthons for the synthesis of aromatic chelating agents, has been described .

Molecular Structure Analysis

The molecular structure of phenyl-thiocarbamic acid-O-pyridin-4-ylmethyl ester, a compound similar to carbamic acid, 2-pyridinyl-, phenylmethyl ester, has been determined using X-ray single crystal diffraction. Density functional theory (DFT) calculations were performed to analyze the structure, atomic charge distributions, and thermodynamic properties . These studies provide insights into the electronic structure and potential reactivity of the compound.

Chemical Reactions Analysis

Carbamate esters are known to participate in various chemical reactions. An unexpected carbon dioxide insertion reaction involving a carbamic compound was investigated, providing mechanistic insights into the reactivity of these esters . The study of such reactions is crucial for understanding how carbamate esters can be utilized in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate esters have been studied using experimental techniques and theoretical calculations. The vibrational frequencies predicted by DFT calculations were compared with experimental data, confirming the reliability of the theoretical method . The negative charges on sulfur, oxygen, and nitrogen atoms in the pyridine ring make the compound a potential multidentate ligand .

Case Studies

The use of carbamate esters as organocatalysts in asymmetric synthesis has been demonstrated in a case study where a pyrrolidine-containing carbamate ester showed high yields and selectivity in Michael addition reactions . This highlights the practical applications of carbamate esters in organic synthesis and their potential for developing new catalytic processes.

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name

benzyl N-pyridin-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(15-12-8-4-5-9-14-12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHDIQIXOALAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307334
Record name Carbamic acid, 2-pyridinyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, 2-pyridinyl-, phenylmethyl ester

CAS RN

105892-47-5
Record name Carbamic acid, 2-pyridinyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.